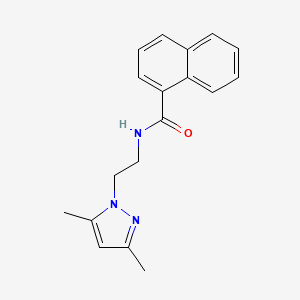

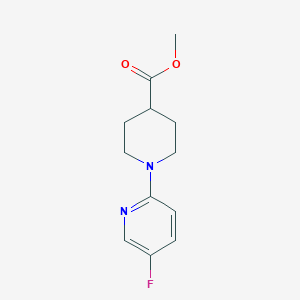

![molecular formula C26H31N3O3 B2665508 1-Acetyl-2'-(3,4-dimethylphenyl)-7'-ethoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] CAS No. 899972-76-0](/img/structure/B2665508.png)

1-Acetyl-2'-(3,4-dimethylphenyl)-7'-ethoxy-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Spiro-Piperidine Compounds as Sigma-Receptor Ligands

Research on spiro[[2]benzopyran-1,4‘-piperidines], a category related to the queried compound, has shown their potential as sigma-receptor ligands. Such ligands have applications in neuroscience and pharmacology, specifically in understanding and potentially treating conditions related to the central nervous system. Maier and Wünsch (2002) found that specific variations in the substituent at the nitrogen atom and the group in position 3 can influence the affinity for sigma receptors, which are significant in many physiological and pathophysiological processes, including neuroprotection and neurodegeneration (Maier & Wünsch, 2002).

Synthesis of Spiropiperidine Lactam as Acetyl-CoA Carboxylase Inhibitors

Spiropiperidine compounds have also been synthesized as potential acetyl-CoA carboxylase inhibitors. Huard et al. (2012) demonstrated a synthesis pathway for spiropiperidine lactams, which are significant in the development of novel inhibitors. These compounds could have implications in the treatment of diseases like cancer and metabolic disorders, where acetyl-CoA carboxylase plays a crucial role (Huard et al., 2012).

Spiro-Piperidine Derivatives in Antimicrobial and Antioxidant Activities

Further research into spiro-piperidine derivatives has revealed their potential in antimicrobial and antioxidant activities. For instance, the study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, which exhibited both antimicrobial and antioxidant properties. These findings indicate potential applications in the development of new antimicrobial agents and antioxidants (Flefel et al., 2018).

Potential Central Nervous System Agents

Spiro[isobenzofuran-1(3H),4'-piperidines] have been synthesized as potential central nervous system agents. Bauer et al. (1976) described the synthesis and evaluation of such compounds, highlighting their potential in antidepressant therapies. These compounds show promise due to their unique structures and activities against human cancer cell lines (Bauer et al., 1976).

Insecticidal and Fungicidal Activities

The spiro-piperidine framework has also been explored for its insecticidal and fungicidal properties. Zhao et al. (2008) synthesized pyrazoline derivatives, integrating a beta-methoxyacrylate pharmacophore, demonstrating significant activities against various agricultural pests and pathogens. This research opens pathways for the development of new pesticides (Zhao et al., 2008).

Propriétés

IUPAC Name |

1-[2-(3,4-dimethylphenyl)-7-ethoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O3/c1-5-31-24-8-6-7-21-23-16-22(20-10-9-17(2)18(3)15-20)27-29(23)26(32-25(21)24)11-13-28(14-12-26)19(4)30/h6-10,15,23H,5,11-14,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFXZTZXMQGGFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)C)N4C2CC(=N4)C5=CC(=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2665432.png)

![N-(2-fluorophenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2665433.png)

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 2-phenylbutanoate](/img/structure/B2665434.png)

![1-Benzyl-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2665438.png)

![3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2665441.png)

![3-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2665442.png)

![1-(4-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2665443.png)